molecular formula C21H14ClNO2 B2514571 3-Chloro-1,3-diphenylquinoline-2,4-dione CAS No. 144603-36-1

3-Chloro-1,3-diphenylquinoline-2,4-dione

Cat. No. B2514571
CAS RN: 144603-36-1
M. Wt: 347.8
InChI Key: HTCLTGCKIYITMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1,3-diphenylquinoline-2,4-dione (CDQ) is a synthetic compound that belongs to the quinoline family. CDQ has been extensively studied due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. CDQ is a versatile compound that can be used as a building block for the synthesis of various derivatives.

Mechanism of Action

The mechanism of action of 3-Chloro-1,3-diphenylquinoline-2,4-dione is not fully understood. However, it has been proposed that 3-Chloro-1,3-diphenylquinoline-2,4-dione and its derivatives act by inhibiting various enzymes and proteins involved in the growth and proliferation of cancer cells, malaria parasites, viruses, bacteria, and fungi. 3-Chloro-1,3-diphenylquinoline-2,4-dione has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and transcription. 3-Chloro-1,3-diphenylquinoline-2,4-dione has also been reported to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides required for DNA replication. 3-Chloro-1,3-diphenylquinoline-2,4-dione has been shown to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of HIV. 3-Chloro-1,3-diphenylquinoline-2,4-dione has also been reported to inhibit the activity of protein kinase C, an enzyme involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-Chloro-1,3-diphenylquinoline-2,4-dione and its derivatives have been reported to exhibit various biochemical and physiological effects. 3-Chloro-1,3-diphenylquinoline-2,4-dione has been shown to induce apoptosis, a programmed cell death, in various cancer cell lines. 3-Chloro-1,3-diphenylquinoline-2,4-dione has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. 3-Chloro-1,3-diphenylquinoline-2,4-dione has also been shown to inhibit the invasion and migration of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix. 3-Chloro-1,3-diphenylquinoline-2,4-dione has been reported to inhibit the growth of malaria parasites by disrupting the heme detoxification pathway. 3-Chloro-1,3-diphenylquinoline-2,4-dione has also been shown to inhibit the replication of viruses by interfering with viral entry, replication, and assembly.

Advantages and Limitations for Lab Experiments

3-Chloro-1,3-diphenylquinoline-2,4-dione has several advantages as a research tool. 3-Chloro-1,3-diphenylquinoline-2,4-dione is a versatile compound that can be used as a building block for the synthesis of various derivatives. 3-Chloro-1,3-diphenylquinoline-2,4-dione and its derivatives have been extensively studied for their potential applications in medicinal chemistry. 3-Chloro-1,3-diphenylquinoline-2,4-dione is commercially available and relatively inexpensive. However, 3-Chloro-1,3-diphenylquinoline-2,4-dione also has some limitations. 3-Chloro-1,3-diphenylquinoline-2,4-dione is a toxic compound that requires proper handling and disposal. 3-Chloro-1,3-diphenylquinoline-2,4-dione is sensitive to light and air and should be stored in a dark and dry place. 3-Chloro-1,3-diphenylquinoline-2,4-dione has low solubility in water and requires organic solvents for dissolution.

Future Directions

3-Chloro-1,3-diphenylquinoline-2,4-dione and its derivatives have a wide range of potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. Future research could focus on the synthesis of novel 3-Chloro-1,3-diphenylquinoline-2,4-dione derivatives with improved biological activities and physicochemical properties. Future research could also focus on the development of 3-Chloro-1,3-diphenylquinoline-2,4-dione-based drug delivery systems for targeted drug delivery. 3-Chloro-1,3-diphenylquinoline-2,4-dione and its derivatives could also be used as building blocks for the synthesis of novel materials with unique optical, electronic, and magnetic properties. Future research could also focus on the development of new synthetic methodologies for the synthesis of 3-Chloro-1,3-diphenylquinoline-2,4-dione and its derivatives.

Synthesis Methods

3-Chloro-1,3-diphenylquinoline-2,4-dione can be synthesized via a multistep reaction starting from 3-chloroaniline and 2,4-dichlorophenylacetic acid. The first step involves the reaction of 3-chloroaniline with ethyl chloroformate to form N-ethyl-3-chloroaniline. This intermediate is then reacted with 2,4-dichlorophenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 3-Chloro-1,3-diphenylquinoline-2,4-dione. The final product is obtained by purification using column chromatography.

Scientific Research Applications

3-Chloro-1,3-diphenylquinoline-2,4-dione has been extensively studied for its potential applications in medicinal chemistry. 3-Chloro-1,3-diphenylquinoline-2,4-dione and its derivatives have been reported to exhibit a wide range of biological activities such as anticancer, antimalarial, antiviral, and antimicrobial activities. 3-Chloro-1,3-diphenylquinoline-2,4-dione has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-Chloro-1,3-diphenylquinoline-2,4-dione has also been reported to possess antimalarial activity by inhibiting the growth of Plasmodium falciparum, the causative agent of malaria. 3-Chloro-1,3-diphenylquinoline-2,4-dione has been shown to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). 3-Chloro-1,3-diphenylquinoline-2,4-dione has also been reported to possess antibacterial and antifungal activities.

properties

IUPAC Name

3-chloro-1,3-diphenylquinoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO2/c22-21(15-9-3-1-4-10-15)19(24)17-13-7-8-14-18(17)23(20(21)25)16-11-5-2-6-12-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCLTGCKIYITMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1,3-diphenylquinoline-2,4-dione

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